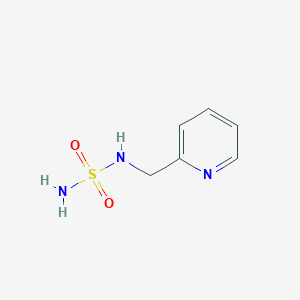

N-(pyridin-2-ylmethyl)sulfamide

Descripción general

Descripción

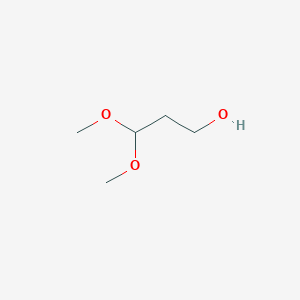

“N-(pyridin-2-ylmethyl)sulfamide” is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 . It is used for proteomics research .

Synthesis Analysis

The synthesis of unsymmetrical sulfamides and polysulfamides has been reported via Sulfur (VI)-Fluoride Exchange (SuFEx) click chemistry . A bimetallic metal–organic framework material, which was generated by bridging iron (III) cations and nickel (II) cations with 1,4-Benzenedicarboxylic anions (Fe2Ni-BDC), was synthesized by a solvothermal approach using nickel (II) nitrate hexahydrate and iron (III) chloride hexahydrate as the mixed metal source and 1,4-Benzenedicarboxylic acid (H2BDC) as the organic ligand source .Chemical Reactions Analysis

The substitution behaviour of bidentate N,N′-donor (pyridin-2-ylmethyl)aniline chelates with different substituents on the mononuclear Pd (II) complexes was investigated . An efficient one-pot, Pd(PPh3)4 catalyzed, water-promoted method for the synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides was developed under microwave irradiation .Physical And Chemical Properties Analysis

“this compound” is a solid compound that should be stored at room temperature . Its molecular weight is 187.22 and its molecular formula is C6H9N3O2S .Aplicaciones Científicas De Investigación

Efficient Synthesis Techniques

Researchers have developed efficient methodologies for synthesizing derivatives of N-(pyridin-2-ylmethyl)sulfamide. For example, an efficient one-pot method has been developed for synthesizing biphenyl-4-sulfonamides bearing the pyridin-2-ylmethyl group, offering a superior approach to existing procedures with excellent yields and functional group compatibility (Zhiyou et al., 2015).

Antimicrobial Activity

Compounds derived from this compound have shown promising antimicrobial properties. A study synthesized novel sulfonamide derivatives and evaluated their antimicrobial activity, demonstrating significant activity against various microbial strains (El‐Sayed et al., 2017).

Corrosion Inhibition

Some derivatives of this compound have been tested as corrosion inhibitors for steel in acidic conditions, showing high inhibition efficiency and suggesting a potential application in industrial maintenance and protection (Bouklah et al., 2005).

Anticonvulsant Properties

Theoretical studies on the synthesis of anticonvulsant sulfamides, including those involving the pyridine nucleus, have been conducted to understand the reaction mechanisms and potentially improve the synthesis of such compounds (Gavernet et al., 2003).

Supramolecular Chemistry

This compound derivatives have been used in the design of ternary cocrystals with potential applications in crystal engineering, demonstrating the versatility of sulfonamide drugs in supramolecular assemblies (Bolla & Nangia, 2015).

Mecanismo De Acción

- Bacteria require PABA for synthesizing folic acid , which is essential for DNA production. By inhibiting the enzyme that converts PABA to folic acid, sulfamethazine disrupts bacterial growth and replication .

- Without sufficient folic acid, bacteria cannot produce DNA, RNA, and other essential molecules, leading to their inhibition and eventual death .

- Impact on Bioavailability :

- Efficacy and Stability :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

2-[(sulfamoylamino)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-12(10,11)9-5-6-3-1-2-4-8-6/h1-4,9H,5H2,(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNARIWDSHXOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3305772.png)

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-nitro-2,3-dihydro-1H-indol-2-one](/img/structure/B3305794.png)

![Piperidine, 4-[2-(trifluoromethoxy)phenyl]-](/img/structure/B3305804.png)

![Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3305835.png)

![1(3H)-Isobenzofuranone,3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-](/img/structure/B3305844.png)

![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3305846.png)